2,3-Dibromo-5,6-difluoroaniline

描述

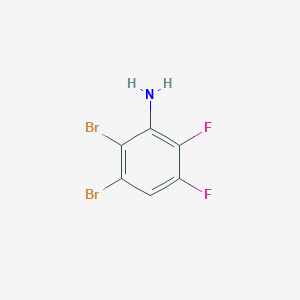

2,3-Dibromo-5,6-difluoroaniline (CAS No. 1435806-67-9) is a halogenated aniline derivative with the molecular formula C₆H₃Br₂F₂N and a molecular weight of 286.90 g/mol. It features two bromine atoms at the 2- and 3-positions and two fluorine atoms at the 5- and 6-positions on the benzene ring, adjacent to the amino group (-NH₂). This substitution pattern creates a highly electron-deficient aromatic system, making it a reactive intermediate in organic synthesis. Key applications include its role as a precursor in hydrogenation reactions to yield difluoroaniline derivatives (e.g., 2,3-difluoroaniline with 93% yield under hydrogenation conditions) . Its structural characterization via ¹H-NMR (δ 6.91 ppm for aromatic protons and δ 4.45 ppm for the amino group) confirms regioselective substitution .

属性

IUPAC Name |

2,3-dibromo-5,6-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)5(10)6(11)4(2)8/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIHQVNAMHSSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with hydrogen in the presence of palladium on activated carbon (Pd/C) and triethylamine in methanol at 50°C . The reaction proceeds under slight hydrogen pressurization for about 2.5 hours, followed by filtration to remove the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

化学反应分析

Types of Reactions

2,3-Dibromo-5,6-difluoroaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学研究应用

2,3-Dibromo-5,6-difluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2,3-Dibromo-5,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Electronic Effects : The presence of fluorine (electron-withdrawing) and bromine (moderately electron-withdrawing) reduces ring electron density, directing electrophilic substitution to specific positions. For example, 4-Bromo-2,6-difluoroaniline’s para-bromine facilitates Pd-catalyzed cross-coupling reactions .

- Steric Effects : Compounds like 2,6-Dibromo-3-fluoro-4-methylaniline exhibit reduced reactivity in certain reactions due to steric hindrance from the methyl group .

Cross-Coupling Reactions

- This compound: The two bromine atoms enable sequential Suzuki-Miyaura couplings, but steric crowding may limit reactivity compared to mono-brominated analogs .

- 4-Bromo-2,6-difluoroaniline : Widely used in pharmaceuticals and agrochemicals due to its para-bromine, which undergoes efficient Pd-catalyzed coupling to form biaryl structures .

Electrophilic Substitution

- Regioselectivity : Bromination of fluorinated anilines (e.g., 2,6-difluoroaniline) using N-bromosuccinimide (NBS) or Br₂ systems shows para-selectivity due to fluorine’s directing effects .

- 2-Bromo-4,6-difluoroaniline : Acts as a substrate for nitration or sulfonation, with fluorine atoms directing incoming electrophiles to meta positions .

生物活性

Overview of 2,3-Dibromo-5,6-difluoroaniline

This compound is a halogenated aniline derivative that has garnered interest due to its potential biological activities. The presence of bromine and fluorine atoms in its structure can influence its reactivity and interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H4Br2F2N

- Molecular Weight : Approximately 292.92 g/mol

Antimicrobial Properties

Research indicates that halogenated anilines often exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Microbial Activity | Reference |

|---|---|---|

| This compound | Potentially antimicrobial | General literature review |

| Similar halogenated anilines | Effective against E. coli and S. aureus | Journal of Antimicrobial Agents |

Cytotoxicity

Cytotoxicity assays have been conducted on several halogenated anilines to evaluate their effects on cancer cell lines. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cells, possibly through apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Induces apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Inhibitory Effects on Enzymes

Some studies have explored the inhibitory effects of halogenated anilines on specific enzymes involved in metabolic pathways. For example, inhibition of cytochrome P450 enzymes has been noted in related compounds, which could lead to alterations in drug metabolism and potential therapeutic applications.

Case Studies

-

Case Study: Antimicrobial Activity

- A study evaluated the antimicrobial properties of various halogenated anilines against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Case Study: Cytotoxicity in Cancer Research

- In a recent investigation into novel anticancer agents, this compound was tested against breast cancer cell lines. The findings revealed a dose-dependent increase in cytotoxicity with IC50 values indicating potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。